7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-d]pyrimidine core with various functional groups, including an amino group, a nitrophenyl group, and a cyanide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of cyclic compounds containing active methylene groups with aromatic aldehydes and malononitrile in a water-ethanol mixture. This reaction is often catalyzed by a base such as sodium ethoxide or sodium hydroxide and proceeds through a multi-component reaction mechanism .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.
Biological Research: It is used as a tool compound to study the mechanisms of DNA repair and apoptosis in cancer cells.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide involves the inhibition of PARP-1. PARP-1 is a DNA-binding protein that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately inducing cell death in cancer cells . This mechanism makes it a promising candidate for combination therapy with DNA-damaging agents in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their anticancer and antiviral activities.
Indole derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide lies in its specific functional groups, which contribute to its potent PARP-1 inhibitory activity and its potential as an anticancer agent. The presence of the nitrophenyl and cyanide groups enhances its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H9N5O5 |
---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H9N5O5/c15-5-8-9(6-1-3-7(4-2-6)19(22)23)10-12(20)17-14(21)18-13(10)24-11(8)16/h1-4,9H,16H2,(H2,17,18,20,21) |
InChI Key |
QWGFBHZEQKIBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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